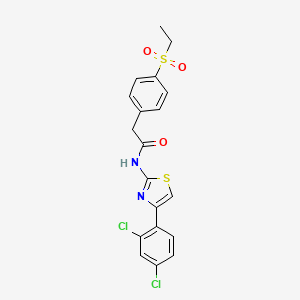
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, commonly known as DTT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT is a thiazole derivative that exhibits anti-inflammatory, analgesic, and antipyretic effects.
Scientific Research Applications
DTT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and other chronic pain conditions. DTT has also been shown to have potential anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of DTT is not fully understood. However, it is believed to act on the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins that contribute to inflammation, pain, and fever. DTT is thought to inhibit the activity of COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects:
DTT has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, DTT has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
DTT has several advantages for use in lab experiments. It is a highly specific inhibitor of COX-2, making it useful for studying the role of COX-2 in inflammation, pain, and fever. It is also relatively easy to synthesize and has a favorable safety profile. However, DTT has some limitations for lab experiments. Its potency is relatively low compared to other COX-2 inhibitors, and its solubility in water is limited, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for research on DTT. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of DTT. Another area of interest is the investigation of the potential anti-cancer properties of DTT and its derivatives. Additionally, further studies are needed to elucidate the exact mechanism of action of DTT and to explore its potential therapeutic applications in humans.
Conclusion:
In conclusion, DTT is a thiazole derivative that exhibits anti-inflammatory, analgesic, and antipyretic effects. It has potential therapeutic applications in the treatment of inflammatory diseases and cancer. DTT acts on the COX pathway, inhibiting the activity of COX-2 while sparing COX-1. It has a favorable safety profile and is relatively easy to synthesize. However, its potency is relatively low compared to other COX-2 inhibitors, and its solubility in water is limited. Future research on DTT is needed to explore its potential therapeutic applications and to develop more potent and selective COX-2 inhibitors.
Synthesis Methods
DTT can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with 4-aminothiazole, followed by the reaction of the resulting compound with 4-(ethylsulfonyl)phenylacetic acid. The final product is obtained through purification and isolation processes.
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c1-2-28(25,26)14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-27-19)15-8-5-13(20)10-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZZTBALLKJXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

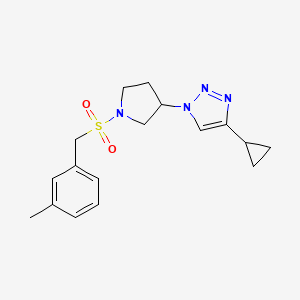
![N~1~-(4-butylphenyl)-2-[8-[4-(2-methylphenyl)piperazino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2910610.png)
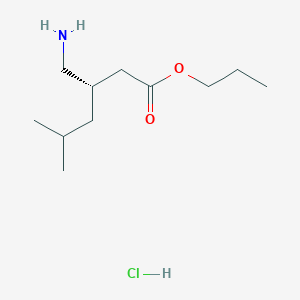
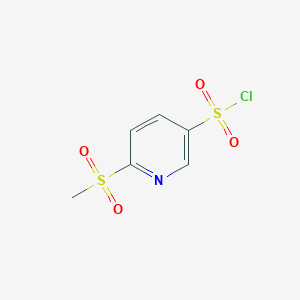
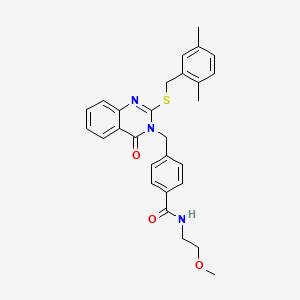
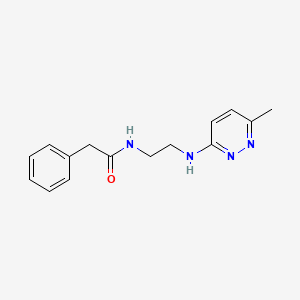
![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2910622.png)
![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)


![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)